[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride
CAS No.: 1170431-91-0
Cat. No.: VC2542682
Molecular Formula: C9H12Cl2N2OS
Molecular Weight: 267.17 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1170431-91-0 |
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Molecular Formula | C9H12Cl2N2OS |
Molecular Weight | 267.17 g/mol |
IUPAC Name | [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine;dihydrochloride |
Standard InChI | InChI=1S/C9H10N2OS.2ClH/c1-6-11-8(5-13-6)9-3-2-7(4-10)12-9;;/h2-3,5H,4,10H2,1H3;2*1H |
Standard InChI Key | ONVWXXUHLSIWEF-UHFFFAOYSA-N |
SMILES | CC1=NC(=CS1)C2=CC=C(O2)CN.Cl.Cl |
Canonical SMILES | CC1=NC(=CS1)C2=CC=C(O2)CN.Cl.Cl |
Introduction
Chemical Identity and Properties
Structural Characteristics
[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride consists of a 2-methyl-1,3-thiazole ring connected at its 4-position to the 5-position of a furan ring, which bears a methylamine group at its 2-position. The compound exists as a dihydrochloride salt, indicating that the basic nitrogen atoms (likely the methylamine nitrogen and potentially the thiazole nitrogen) are protonated with chloride counterions. The molecular structure incorporates several heteroatoms, including nitrogen, oxygen, and sulfur, contributing to its potential for various intermolecular interactions such as hydrogen bonding and coordinative binding.
The core structure combines two important heterocyclic systems: the thiazole and furan rings. The direct connection between these two heterocyclic systems creates an extended conjugated system that significantly influences the electronic properties of the molecule. This conjugation likely contributes to distinctive spectroscopic properties and potential interaction capabilities with biological macromolecules.
Physical and Chemical Properties
Based on the available data, the physical and chemical properties of [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride are summarized in the following table:
Property | Value |
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Common Name | [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride |
CAS Number | 1170431-91-0 |
Molecular Formula | C9H12Cl2N2OS |
Molecular Weight | 267.17 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
As a dihydrochloride salt, the compound is expected to exhibit enhanced water solubility compared to its free base form . The salt formation results from the protonation of basic nitrogen atoms in the molecule, which typically increases aqueous solubility while potentially decreasing lipophilicity. This property is particularly relevant for potential biological applications where aqueous solubility may be important for formulation and delivery.
Structural Analysis
Core Structural Components
The structure of [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride can be analyzed in terms of its key structural components:
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2-Methyl-1,3-thiazole ring: This heterocyclic component contains a nitrogen and sulfur atom in a five-membered aromatic ring with a methyl substituent at the 2-position. Thiazole rings are common structural motifs in many biologically active compounds and pharmaceuticals, often contributing to specific binding interactions and biological activity.
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Furan ring: Connected to the thiazole at its 5-position, this oxygen-containing five-membered aromatic heterocycle bears a methylamine group at its 2-position. Furan rings appear in numerous natural products and synthetic compounds with biological activity .
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Methylamine group: This basic functional group is attached to the 2-position of the furan ring and is likely one of the sites of protonation in the dihydrochloride salt. The primary amine provides a site for potential hydrogen bonding, ionic interactions, and chemical modifications.
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Dihydrochloride salt form: The compound contains two chloride counterions neutralizing positive charges on the basic nitrogen atoms of the molecule, enhancing its water solubility and potentially altering its pharmacokinetic properties compared to the free base.
Functional Groups and Their Significance
The compound contains several functional groups and structural features that influence its chemical behavior and potential applications:
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Thiazole ring: This sulfur-containing heterocycle often contributes to biological activity in medicinal compounds. The nitrogen atom in the thiazole ring may serve as a hydrogen bond acceptor or metal coordination site in molecular interactions.
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Methyl group on thiazole: This small alkyl substituent influences the electronic properties of the thiazole ring and affects the compound's lipophilicity and potential binding interactions. Methyl substitution on aromatic heterocycles can significantly alter their reactivity and biological behavior.
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Furan ring: This oxygen heterocycle provides a rigid scaffold and potential hydrogen bond acceptor site through its oxygen atom. Furan-containing compounds have been identified in various biological contexts, including as components in RNA-binding molecules .
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Methylamine group: This primary amine functional group can participate in various interactions including hydrogen bonding, salt formation, and nucleophilic reactions. In the dihydrochloride form, this group is likely protonated, creating a positively charged site that may interact with negatively charged biomolecules.
The unique combination of these structural elements creates a molecule with multiple potential interaction sites and distinctive physicochemical properties.
Methods of Analysis and Characterization
Spectroscopic Analysis
Several spectroscopic techniques would be valuable for the characterization and analysis of [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton and carbon NMR would be essential for structural confirmation. The search results reference T2-relaxation experiments and Carr–Purcell–Meiboom–Gill (CPMG) spectra as methods for studying small molecule binding to RNA targets, which could be applicable for investigating potential RNA-binding properties of this compound .
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Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for the amine N-H stretching, aromatic C-H stretching, and ring vibrations associated with the heterocyclic systems, providing confirmatory structural information.
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Mass Spectrometry: Mass spectrometric analysis would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural verification. The molecular weight of 267.17 g/mol for the dihydrochloride salt could be confirmed using this method .
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UV-Visible Spectroscopy: The extended conjugated system involving both heterocyclic rings would likely result in characteristic UV-visible absorption bands that could be used for quantitative analysis and purity assessment.
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Circular Dichroism: The search results mention circular dichroism as a technique used to confirm that RNA retains the same fold between different structural states, which could be relevant when studying interactions between this compound and nucleic acid targets .
Chromatographic Methods
Several chromatographic techniques would be applicable for the analysis and purification of this compound:
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High-Performance Liquid Chromatography (HPLC): Both reversed-phase and normal-phase HPLC methods could be employed for purity analysis and purification. The aromatic structure suggests UV detection would be effective for monitoring.
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Thin-Layer Chromatography (TLC): TLC would be useful for reaction monitoring and preliminary purity assessment, with various visualization methods including UV light and specific reagents for heterocyclic compounds.
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Preparative Chromatography: For larger-scale purification, column chromatography or preparative HPLC could be employed to isolate the compound from reaction mixtures or to separate it from structurally similar analogs.
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In-line Probing Assay: The search results describe an in-line probing assay methodology that could potentially be adapted to study interactions between this compound and RNA structures .
These analytical methods would provide complementary information about the purity, identity, and structural characteristics of [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride, as well as insights into its potential interactions with biological targets.
Synthesis and Preparation
Purification Methods
For obtaining high-purity [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride, several purification strategies could be employed:
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Recrystallization: The dihydrochloride salt might be purified by recrystallization from suitable solvent systems such as alcohol/ether mixtures or acetone/water. This method takes advantage of the crystalline nature of many dihydrochloride salts.
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Chromatographic purification: Column chromatography on silica gel or preparative HPLC could be used for purification, particularly for removing closely related impurities or structural isomers.
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Salt formation and conversion: Interconversion between the free base and salt forms might be used as a purification strategy, taking advantage of solubility differences. This approach often helps remove impurities that behave differently upon pH changes.
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Preparative electrophoresis: For analytical purposes or small-scale purification, techniques similar to those described in the search results for RNA analysis might be adapted, such as polyacrylamide gel electrophoresis under appropriate conditions .
The specific purification approach would depend on the synthesis route employed and the nature of potential impurities, with combinations of methods often providing the highest purity material.
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